N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide
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Overview
Description
“N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” is a complex organic compound that features multiple functional groups, including amides, sulfides, and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” likely involves multiple steps, including the formation of the core tricyclic structure, introduction of the sulfanyl group, and final acetamide formation. Typical reaction conditions might include:
Formation of the tricyclic core: This could involve cyclization reactions under acidic or basic conditions.
Introduction of the sulfanyl group: This step might use thiol reagents under nucleophilic substitution conditions.
Acetamide formation: This could involve acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of each synthetic step to maximize yield and purity. This might involve the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the tricyclic core can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated aromatics.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of multiple functional groups suggests that it might interact with various biological targets, making it a candidate for drug discovery research.
Medicine
In medicine, “this compound” could be investigated for its therapeutic potential. Its complex structure might allow it to modulate multiple pathways, making it a candidate for treating various diseases.
Industry
In industry, this compound could be used in the development of new materials. Its unique structural features might impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism of action of "N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-
Properties
Molecular Formula |
C28H29N3O3S2 |
---|---|
Molecular Weight |
519.7g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[[4-(2-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H29N3O3S2/c1-16(2)22-13-20-23(14-34-22)36-26-25(20)27(33)31(21-8-6-5-7-18(21)4)28(30-26)35-15-24(32)29-19-11-9-17(3)10-12-19/h5-12,16,22H,13-15H2,1-4H3,(H,29,32) |
InChI Key |
VTADELKASPLQCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=CC=C5C |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)COC(C4)C(C)C)C(=O)N2C5=CC=CC=C5C |
Origin of Product |
United States |
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